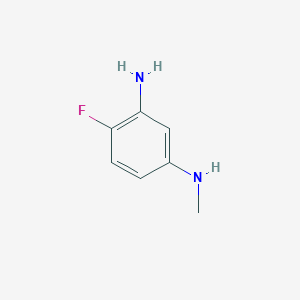
3-Chloro-2-fluoro-5-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-fluoro-5-hydroxybenzoic acid is an organic compound with the molecular formula C7H4ClFO3 It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and hydroxyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-5-hydroxybenzoic acid typically involves multiple steps. One common method starts with 2,4-difluoro-3-chlorobenzoic acid as the starting material. The synthetic route includes nitration, esterification, reduction of the nitro group, diazotization, and hydrolysis . The overall yield of this process is approximately 70%, and the reaction conditions are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key steps include the use of efficient catalysts and reagents, as well as advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-5-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine or fluorine atoms.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-chloro-2-fluoro-5-ketobenzoic acid, while reduction can produce 3-chloro-2-fluoro-5-aminobenzoic acid.
Scientific Research Applications
3-Chloro-2-fluoro-5-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-5-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, it acts as a selective agonist of the lactate receptor GPR81 . Stimulation of this receptor in adipose tissue leads to a decrease in triglyceride lipolysis, which can have implications for metabolic regulation and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-fluoro-2-hydroxybenzoic acid: Similar in structure but with different positions of the halogen atoms.
3-Fluoro-2-hydroxybenzoic acid: Lacks the chlorine atom, which affects its chemical properties and reactivity.
3-Chloro-5-hydroxybenzoic acid: Lacks the fluorine atom, leading to different biological activities and applications.
Uniqueness
3-Chloro-2-fluoro-5-hydroxybenzoic acid is unique due to the specific arrangement of chlorine, fluorine, and hydroxyl groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C7H4ClFO3 |
|---|---|
Molecular Weight |
190.55 g/mol |
IUPAC Name |
3-chloro-2-fluoro-5-hydroxybenzoic acid |
InChI |
InChI=1S/C7H4ClFO3/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,10H,(H,11,12) |
InChI Key |
KIKXGSMGRMECLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12837428.png)
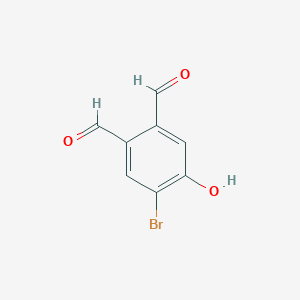

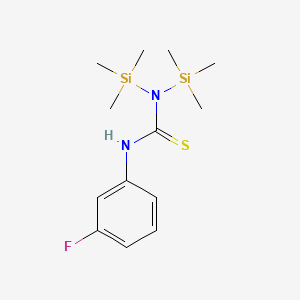
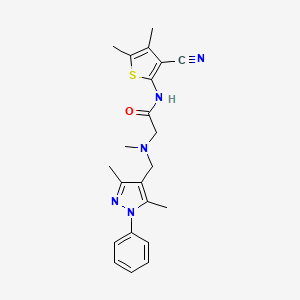
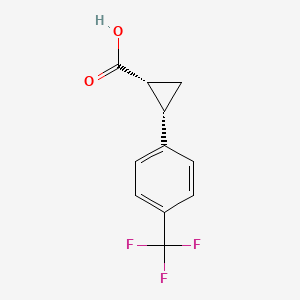


![3-[3-(Benzyloxy)phenyl]thiophene](/img/structure/B12837476.png)

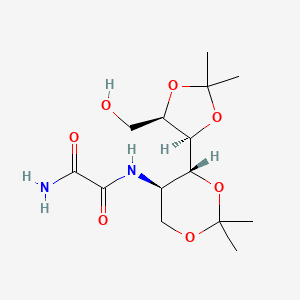

![N-(2-Aminophenyl)-N,7-dimethyl-2-propyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12837490.png)
